

Efo-dine (Povidone-Iodine): A Comprehensive Technical Guide

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Povidone-Iodine (PVP-I), a widely used antiseptic agent. This document, intended for researchers, scientists, and drug development professionals, details the physicochemical characteristics of PVP-I, its mechanism of action, and standardized experimental protocols for its synthesis and quantitative analysis. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized using diagrams generated with Graphviz.

Introduction

Povidone-Iodine is a stable chemical complex of polyvinylpyrrolidone (povidone, PVP) and elemental iodine.[1] It was first commercialized in 1955 and has since become a staple antiseptic for topical application in the prevention and treatment of wound infections.[2] PVP-I exhibits a broad spectrum of microbicidal activity against bacteria, fungi, protozoa, and viruses. [1][2] The complex functions by slowly releasing free iodine, which is the active biocidal agent. [1][2] This controlled release mechanism minimizes the toxicity associated with elemental iodine while maintaining a long-lasting antiseptic effect.[1][2]

Chemical Structure and Properties



Povidone-Iodine is not a discrete molecule with a single defined structure, but rather a complex of the polymer povidone (polyvinylpyrrolidone) and elemental iodine (I₂), along with hydrogen iodide.[2] The povidone polymer acts as a carrier and solubilizing agent for iodine.[3]

Chemical Structure

The precise structure of the complex is not fully elucidated, but it is understood that the iodine is complexed with the pyrrolidone rings of the PVP polymer. The molecular formula is often represented as $(C_6H_9NO)n\cdot xI_2$.[1]

Physicochemical Properties

Povidone-Iodine is a yellowish-brown to reddish-brown amorphous powder.[4] It is soluble in water and various alcohols, a property that enhances its utility in topical formulations.[2][4]

Table 1: Quantitative Physicochemical Properties of Povidone-Iodine

Property	Value	References
Molecular Formula	(C ₆ H ₉ NO)n·xI ₂	[1]
CAS Number	25655-41-8	[1]
Appearance	Yellowish-brown to reddish- brown amorphous powder	[1][4]
Available Iodine	9.0% to 12.0% (on a dry basis)	[1]
Solubility	Soluble in cold and mild-warm water, ethyl alcohol, isopropyl alcohol, polyethylene glycol, and glycerol. Practically insoluble in chloroform, carbon tetrachloride, ether, solvent hexane, and acetone.	[2][4]
pH of 10% solution	1.5 - 6.5	

Mechanism of Action

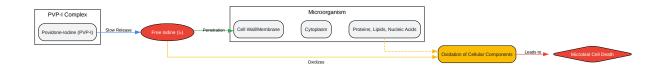


The antimicrobial activity of Povidone-Iodine is attributed to the slow release of free iodine from the PVP-I complex in solution.[1][2] This free iodine is a potent oxidizing agent that rapidly penetrates microbial cell membranes.[3]

Once inside the microorganism, iodine disrupts cellular functions through several mechanisms:

- Oxidation of Cellular Components: Iodine oxidizes cytoplasmic and membrane compounds, including amino acids, nucleotides, and fatty acids, leading to their inactivation.[2][3]
- Protein Denaturation: It forms complexes with amino acids in proteins, disrupting their structure and rendering them non-functional.
- Membrane Disruption: Iodine interacts with unsaturated fatty acids, altering the integrity of the cell membrane.

This multi-faceted attack results in rapid cell death.[3] A key advantage of Povidone-Iodine is that no documented cases of bacterial resistance have been reported.



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Caption: Antimicrobial mechanism of Povidone-Iodine.

Experimental Protocols Synthesis of Povidone-Iodine (Solid-Phase Method)

This protocol describes a laboratory-scale synthesis of Povidone-Iodine powder via a solidphase reaction.

Materials:

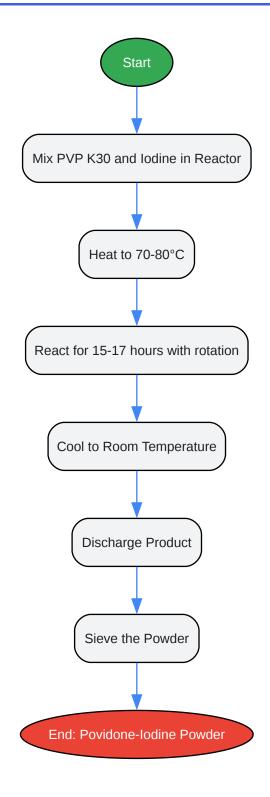


- Polyvinylpyrrolidone (PVP) K30
- · Iodine, finely ground
- Solid phase reactor with controlled heating and rotation

Procedure:

- Into a solid-phase reactor, add 84.8% (by weight) of Polyvinylpyrrolidone K30 and 15.2% (by weight) of finely ground iodine.
- Seal the reactor and slowly rotate for 30-40 minutes at room temperature to ensure uniform mixing of the reactants.
- Slowly heat the reactor to a temperature of 70-80°C.
- Maintain this temperature for 15-17 hours, with continuous forward and backward rotation of the reactor every 10-15 minutes to facilitate a complete reaction.
- After the reaction period, turn off the heating and allow the reactor to cool to room temperature.
- Once cooled, open the reactor and discharge the reddish-brown Povidone-Iodine powder.
- Sieve the product to obtain a uniform particle size.





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Caption: Solid-phase synthesis of Povidone-Iodine.

Quantitative Analysis: Determination of Available Iodine



This protocol is based on the United States Pharmacopeia (USP) monograph for the assay of available iodine in Povidone-Iodine.

Materials and Reagents:

- Povidone-Iodine sample
- Deionized water
- 0.1 N Sodium thiosulfate (Na₂S₂O₃) volumetric solution (VS), standardized
- Starch indicator solution (TS)
- 400 mL beaker
- Mechanical stirrer
- · Buret, 50 mL

Procedure:

- Accurately weigh approximately 5 g of the Povidone-Iodine sample and transfer it to a 400 mL beaker.
- Add 200 mL of deionized water to the beaker.
- Cover the beaker and stir the solution using a mechanical stirrer at room temperature for a
 maximum of 1 hour, or until the sample is as completely dissolved as possible.
- Immediately begin the titration by adding 0.1 N sodium thiosulfate VS from a buret.
- As the endpoint is approached (the solution color fades to a pale yellow), add 3 mL of starch
 TS. The solution will turn a deep blue-black color.
- Continue the titration with 0.1 N sodium thiosulfate VS, adding the titrant dropwise, until the blue color is completely discharged.
- Record the volume of 0.1 N sodium thiosulfate VS used.



 Perform a blank determination by titrating 200 mL of deionized water with the 0.1 N sodium thiosulfate VS and make any necessary corrections.

Calculation: Each mL of 0.1 N sodium thiosulfate is equivalent to 12.69 mg of available iodine (I).

Available Iodine (%) = [(V sample - V blank) * N * 12.69] / (Weight sample * 10)

Where:

- V sample = Volume of sodium thiosulfate solution used for the sample (mL)
- V blank = Volume of sodium thiosulfate solution used for the blank (mL)
- N = Normality of the sodium thiosulfate solution
- Weight_sample = Weight of the Povidone-lodine sample (g)

Conclusion

Povidone-Iodine is a well-established and effective broad-spectrum antiseptic. Its unique complexation of iodine with polyvinylpyrrolidone provides a sustained release of the active agent, ensuring prolonged antimicrobial activity with reduced toxicity. The standardized methods for its synthesis and quantitative analysis, as detailed in this guide, are crucial for ensuring the quality and efficacy of Povidone-Iodine formulations. This technical guide serves as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.

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